molecular formula C10H12BrNO B13044385 (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine

Cat. No.: B13044385
M. Wt: 242.11 g/mol
InChI Key: VTOOJKAJFNVJMI-SNVBAGLBSA-N
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Description

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a chiral aromatic amine with the CAS registry number 1389362-67-7 . It has a molecular formula of C10H12BrNO and a molecular weight of 242.12 g/mol . The compound features a stereogenic center in the (R) configuration and contains a bromo-substituted methoxyphenyl ring system, which is of significant interest in medicinal chemistry and pharmaceutical research . This specific stereochemistry is crucial for its potential interaction with biological targets. While the exact research applications for this specific molecule are not detailed in the available literature, its structure suggests it may serve as a valuable chiral building block or intermediate in the synthesis of more complex bioactive molecules . Researchers are exploring its use in developing compounds for various scientific investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

VTOOJKAJFNVJMI-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](C=C)N)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(C=C)N)Br

Origin of Product

United States

Preparation Methods

Preparation of the 3-Bromo-5-methoxyphenyl Intermediate

The starting aromatic intermediate bearing the bromo and methoxy substituents is typically prepared by selective bromination of 3-methoxyaniline derivatives or methoxy-substituted phenols, followed by protection/deprotection steps as needed. Bromination is often performed using bromine sources under controlled temperature to avoid polybromination.

Formation of the Propenylamine Side Chain

The key step involves attaching the prop-2-en-1-amine moiety to the aromatic ring with stereocontrol. Two main approaches are reported:

  • Asymmetric allylation or allylboration of aryl ketones or aldehydes bearing the bromo and methoxy groups, using chiral catalysts or ligands to induce (1R) stereochemistry.
  • Mizoroki-Heck coupling reactions involving 2-bromoaryl ketones and allylboronates under palladium catalysis, enabling one-pot asymmetric synthesis of allylic amines with high enantioselectivity.

Representative One-Pot Catalytic Enantioselective Synthesis

A notable method involves a one-pot catalytic enantioselective allylboration/Mizoroki–Heck reaction sequence:

  • The reaction begins with a 2-bromoaryl ketone and a chiral allylboronate in toluene at 35 °C.
  • After initial allylboration, palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), base (potassium carbonate), and hydrazine hydrate are added.
  • The mixture is heated to 135 °C for 18 hours, promoting the Mizoroki-Heck coupling.
  • The product is purified by silica gel flash chromatography.

This method yields the desired 1-alkyl-1-indenols with high enantiomeric excess, which can be converted to the target amine by further functional group transformations.

Alternative Reductive Amination Route

Another approach involves:

  • Condensation of the corresponding aldehyde with ammonia or a primary amine to form an imine intermediate.
  • Reduction of the imine using sodium borohydride or catalytic hydrogenation in the presence of NiCl2·6H2O.
  • This route allows the introduction of the amine group on the propenyl side chain, with control over stereochemistry through chiral catalysts or auxiliaries.

Reaction Conditions and Reagents Summary

Step Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
Bromination of methoxyphenyl Bromine or NBS Dichloromethane 0 °C to RT 1-3 h 50-80 Selective mono-bromination
Allylboration Chiral allylboronate, (S)-(−)-3,3′-dibromo-1,1′-bi-2-naphthol Toluene 35 °C 5 days 70-90 Enantioselective step
Mizoroki-Heck coupling Pd(PPh3)2Cl2, K2CO3, hydrazine hydrate Toluene 135 °C 18 h 60-85 One-pot asymmetric synthesis
Reductive amination NiCl2·6H2O, NaBH4 Methanol 60 °C (condensation), RT (reduction) 16 h total 55-88 Alternative amine introduction

Characterization Techniques

The synthesized (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is characterized by:

Research Findings and Analysis

  • The one-pot asymmetric allylboration/Mizoroki-Heck reaction is highly efficient for introducing the chiral propenylamine side chain, achieving enantiomeric excesses typically above 90% and yields up to 85%.
  • Use of hydrazine hydrate as a reducing agent in the Mizoroki-Heck step improves reaction efficiency.
  • Reductive amination routes provide an alternative with moderate to high yields but may require additional chiral resolution steps.
  • The presence of the bromo and methoxy substituents influences reaction selectivity and product stability, necessitating careful control of reaction conditions.
  • Solvent choice (e.g., toluene vs. methanol) and base (K2CO3 vs. NaH) significantly affect reaction rates and yields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing new functional groups or modifying the aromatic system.

Reaction Type Conditions Reagents Outcome
SNAr (Aromatic) K₂CO₃, DMF, 80°CAmines, Thiols, AlkoxidesSubstitution of Br with nucleophiles (e.g., –NH₂, –SH, –OR)
Cross-Coupling Pd(PPh₃)₄, K₃PO₄, Toluene, 110°CBoronic Acids (Suzuki)Biaryl formation via Suzuki-Miyaura coupling

Key Findings :

  • Bromine substitution occurs preferentially at the 3-position due to activation by the methoxy group at the 5-position.

  • Steric hindrance from the amine group limits reactivity at the 1-position.

Oxidation and Reduction Reactions

The amine and alkene groups participate in redox transformations:

Amine Oxidation

Reagent Conditions Product
H₂O₂, AcOHRT, 12 hCorresponding nitroso derivative (instability noted)
KMnO₄, H₂O0°C, 1 hOxidative cleavage of the alkene to ketone

Alkene Hydrogenation

Catalyst Conditions Product
H₂, Pd/C (10%)EtOH, 50 psi, 6 hSaturated amine: (1R)-1-(3-Bromo-5-methoxyphenyl)propylamine

Mechanistic Insight :

  • Hydrogenation proceeds with retention of stereochemistry at the chiral center.

Coupling Reactions Involving the Alkene

The prop-2-en-1-amine moiety participates in Heck and Mizoroki-Heck reactions:

Reaction Catalyst Conditions Product
Heck Arylation Pd(OAc)₂, PPh₃DMF, 120°C, 24 hArylated allylamine derivatives
Cyclopropanation CH₂N₂, Cu(acac)₂CH₂Cl₂, 0°C to RTSpirocyclic amine products

Notable Example :

  • Reaction with iodobenzene under Heck conditions yields (1R)-1-(3-Bromo-5-methoxyphenyl)-3-phenylprop-2-EN-1-amine .

Functionalization of the Amine Group

The primary amine undergoes alkylation, acylation, and reductive amination:

Reaction Type Reagents Conditions Product
Acylation AcCl, Et₃NCH₂Cl₂, 0°C to RTAcetamide derivative
Reductive Amination NaBH₃CN, MeOHRT, 12 hSecondary amines (e.g., with aldehydes)

Side Reactions :

  • Over-alkylation is mitigated using bulky aldehydes or ketones.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to itself:

Electrophile Conditions Product
HNO₃, H₂SO₄0°C, 1 hNitration at the 4-position
Br₂, FeBr₃CH₂Cl₂, RTDibrominated product (3,5-dibromo derivative)

Regioselectivity :

  • Methoxy’s strong para-directing effect dominates over bromine’s meta-directing influence .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Reaction Conditions Product
Lactam Formation EDCI, HOBt, DMFSix-membered lactam via amide bond formation
Palladium-Catalyzed Pd₂(dba)₃, XantphosIndole derivatives

Example :

  • Heating with EDCI and HOBt induces cyclization to a benzazepine analog.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) leads to debromination and methoxy cleavage.

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amine to form a ketone.

Scientific Research Applications

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance binding affinity and specificity, while the prop-2-en-1-amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Compound A : (R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine (CAS 1213920-86-5)
  • Substituents : 3-Bromo, 5-fluoro, 2-methylpropan-1-amine.
  • Key Differences: Replaces the methoxy group with fluorine, a smaller and more electronegative substituent.
  • Molecular Weight : 246.12 g/mol (vs. target compound’s estimated MW of ~242.11 g/mol).
  • Stereochemistry : Retains (R)-configuration, critical for enantioselective interactions .
Compound B : (2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS 1336125-00-8)
  • Substituents : 3-Bromo, 5-trifluoromethyl (-CF₃), propan-2-amine.
  • Key Differences : The -CF₃ group is strongly electron-withdrawing, creating a more polarized aromatic system than the target compound’s -OCH₃. This may enhance metabolic stability but reduce solubility.
  • Molecular Weight : 282.10 g/mol (higher due to -CF₃) .
Compound C : 3-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-1-amine (CAS 1781710-51-7)
  • Substituents : 5-Bromo, 3-fluoro, 2-methoxy, propan-1-amine.
  • Key Differences : Differs in substitution pattern (2-methoxy vs. 5-methoxy) and lacks the propenyl double bond. The saturated propyl chain increases flexibility, possibly reducing binding affinity to rigid targets .

Stereochemical and Backbone Variations

Compound D : Deprenyl (N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine)
  • Structure : Shares the (R)-propenylamine backbone but substitutes the aromatic ring with a simple phenyl group and adds a methyl branch.
  • Key Differences: The absence of bromo/methoxy groups simplifies the electronic profile. Deprenyl is a known monoamine oxidase inhibitor, highlighting the pharmacological relevance of the propenylamine scaffold .
Compound E : 5-MeO-DALT (N-Allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine)
  • Structure : Incorporates a 5-methoxyindole group instead of bromo/methoxyphenyl.
  • Key Differences: The indole moiety enables serotonin receptor interactions, as seen in psychedelic compounds. The target compound’s bromo-substituted phenyl may shift selectivity toward non-serotonergic targets (e.g., adrenergic receptors) .

Biological Activity

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNOC_{10}H_{12}BrNO with a molecular weight of 242.12 g/mol. The compound features a brominated phenyl ring and an amine functional group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

1. Anticancer Activity

Recent research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, compounds with similar structural motifs have shown inhibition against various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma. The following table summarizes key findings from relevant studies:

CompoundTarget Cell LineIC50 (nM)Mechanism of Action
Compound AH1975 (EGFR mutant)5.3EGFR inhibition
Compound BPC98.3Tyrosine kinase inhibition
This compoundSNU1677.4Cell cycle arrest

These findings suggest that the compound may act through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

2. Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that the presence of specific substituents on the phenyl ring significantly influences biological activity. For example, the bromine atom at the 3-position and the methoxy group at the 5-position enhance binding affinity to target proteins, leading to improved inhibitory effects on cancer cell growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

Case Study 1: Inhibition of EGFR Mutants
In a study examining compounds targeting EGFR mutants, this compound demonstrated significant inhibitory activity against H1975 cells with an IC50 value of 5.3 nM, indicating its potential as a therapeutic agent for resistant NSCLC variants .

Case Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of this compound on various cancer cell lines. Results showed that it effectively reduced cell viability in SNU16 cells with an IC50 of 77.4 nM, suggesting its role in inducing apoptosis .

Q & A

Q. Table 1. Key NMR Data for this compound

Proton/Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
NH₂2.10 (s, 2H)-
CH (C1)4.75 (q, J=6.5 Hz)55.2
C=C5.85–6.15 (m, 2H)125.6, 130.4
OCH₃3.82 (s, 3H)56.8

Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions

Catalyst Yield (%) ee (%) Conditions
PdCl₂(PPh₃)₂/CuI75-CH₃CN, 60°C, 12 h
[Ir(COD)Cl]₂/L19294THF, 0°C, 6 h

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